REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12]Cl)[CH:6]=[CH:5]2.C[N:15](C=O)C.CC#N.C1(=O)NC(=O)C2=CC=CC=C12.[K].NN>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][NH2:15])[CH:6]=[CH:5]2 |f:1.2,3.4,^1:32|
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)CCl
|
Name
|
DMF MeCN
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O.CC#N
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |